

# An In-depth Technical Guide to 3-Aminooxetane-3-carboxylic Acid

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## Compound of Interest

Compound Name: 3-Aminooxetane-3-carboxylic acid

Cat. No.: B111814

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminooxetane-3-carboxylic acid**, a unique and valuable building block in modern medicinal chemistry. Its strained oxetane ring and amino acid functionality offer distinct properties that are increasingly leveraged in the design of novel therapeutics.

## Core Compound Identification

IUPAC Name	3-amino-3-oxetane carboxylic acid[1]
CAS Number	138650-24-5[1][2]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>3</sub> [1][2]
Molecular Weight	117.10 g/mol [2]
SMILES	NC1(C(=O)O)COC1[1]
InChI Key	LXRNYRAHxDUNKR-UHFFFAOYSA-N[2]

## Physicochemical Properties

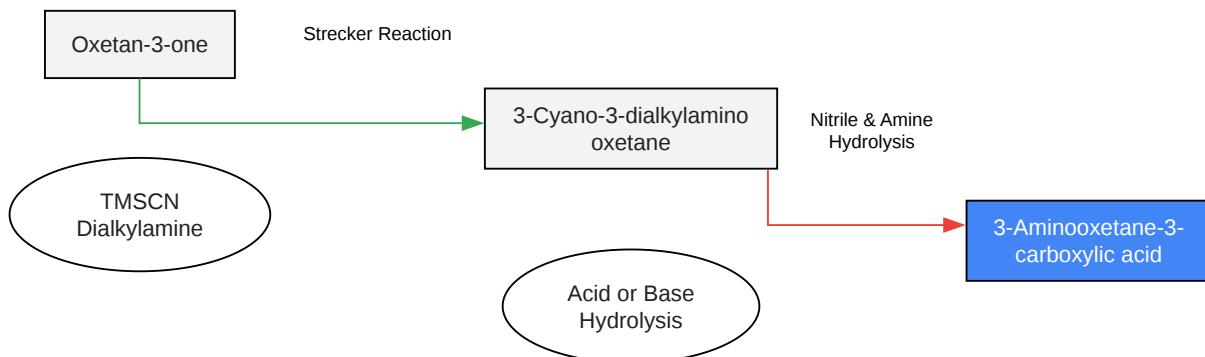
The following table summarizes the key physicochemical properties of **3-Aminooxetane-3-carboxylic acid**. These properties are crucial for its application in organic synthesis and drug development.

Property	Value	Source
Appearance	Solid	[2]
Purity	≥95% - 97%	[1][2]
Melting Point	205-210 °C	[2]
Molecular Weight	117.10	[2]

## Synthesis and Reactivity

The synthesis of **3-aminooxetane-3-carboxylic acid** and its derivatives often involves multi-step processes. While specific, detailed experimental protocols for the direct synthesis of the parent compound are not readily available in the public domain, general strategies for the functionalization of the oxetane core have been described.

A common precursor for many 3-substituted oxetanes is oxetan-3-one. A generalized workflow for the synthesis of 3-amino-3-cyano oxetane, a direct precursor to the target amino acid, can be visualized as follows. This process, known as the Strecker synthesis, provides a viable route to the desired scaffold.



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**Figure 1.** Generalized Strecker synthesis pathway for **3-Aminooxetane-3-carboxylic acid**.

Experimental Considerations:

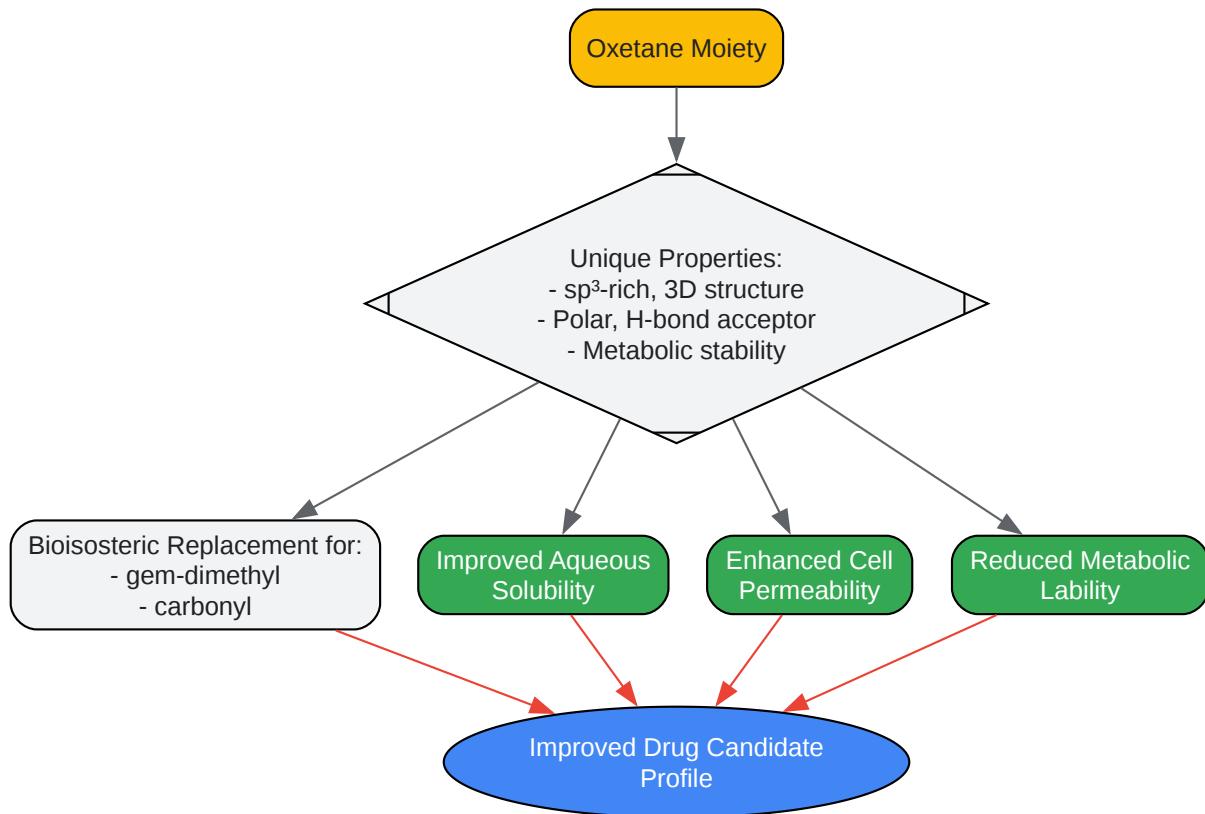
The oxetane ring is susceptible to ring-opening under strong acidic conditions. Therefore, synthetic transformations, particularly ester hydrolysis to yield the carboxylic acid, should be conducted under basic conditions to preserve the core structure. The use of strong acids during esterification is also not recommended; milder conditions using alkyl halides and a non-nucleophilic base like Hünig's base are preferable.

## Applications in Drug Discovery and Medicinal Chemistry

The oxetane moiety is a valuable pharmacophore in drug design due to its unique properties. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility. The strained four-membered ring also imparts a specific conformational rigidity to molecules.

**3-Aminooxetane-3-carboxylic acid**, as a constrained amino acid analogue, has been explored for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor complex.<sup>[3]</sup> Its incorporation into peptide structures can introduce unique conformational constraints, which is a valuable strategy in peptidomimetic drug design.

The general utility of the oxetane core in medicinal chemistry can be visualized in the following logical relationship diagram, highlighting its role in improving drug-like properties.



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**Figure 2.** Role of the oxetane moiety in enhancing drug-like properties.

## Safety and Handling

**3-Aminooxetane-3-carboxylic acid** is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.	P280: Wear protective gloves/eye protection/face protection.
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for complete and up-to-date information.

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## References

- 1. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]
- 2. 3-Aminooxetane-3-carboxylic acid 95 138650-24-5 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
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